REACTION_CXSMILES
|
[CH2:1]([OH:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[OH-].C([N+](C[CH2:23][CH2:24][CH3:25])(CCCC)CCCC)CCC.[OH-].[Na+].Cl[CH:29]=CC>O>[CH3:29][C:24](=[CH2:23])[CH2:25][O:7][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:1.2,3.4|
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)O
|
Name
|
tetrabutyl ammonium hydroxide
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
[OH-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
480 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
530 g
|
Type
|
reactant
|
Smiles
|
ClC=CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 3000 mL reaction flask
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 800 mL of water
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
WASH
|
Details
|
The organic layer washed with 800 mL water and 800 mL of brine
|
Type
|
DISTILLATION
|
Details
|
The crude product was purified by distillation
|
Type
|
CUSTOM
|
Details
|
to give 550 g of ether
|
Reaction Time |
7 h |
Name
|
|
Type
|
|
Smiles
|
CC(COCCCCCC)=C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |